SS-208 is a novel, selective inhibitor of histone deacetylase 6 (HDAC6) [, ]. It belongs to the class of isoxazole-3-hydroxamate compounds and is characterized by its unique zinc-binding properties []. SS-208 has emerged as a promising molecule in preclinical studies for investigating the role of HDAC6 in various biological processes and disease models [, ].
SS-208, also known as AVS100, is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family involved in the regulation of gene expression and cellular processes. This compound is recognized for its potential therapeutic applications in cancer treatment due to its ability to modulate acetylation levels of histones and non-histone proteins, thereby influencing various signaling pathways.
SS-208 was developed as part of ongoing research into HDAC inhibitors, which have garnered significant interest in oncology and other therapeutic areas. It is characterized by its potent inhibitory effects on HDAC6, with an IC50 value of approximately 12 nM, indicating strong efficacy in inhibiting this enzyme . The compound is available from various chemical suppliers, including MedChemExpress, Cayman Chemical, and MedKoo, among others .
The synthesis of SS-208 involves several key steps that include the formation of the isoxazole ring and subsequent modifications to introduce functional groups that enhance its selectivity for HDAC6. The synthetic pathway typically starts with commercially available precursors that undergo reactions such as cyclization and acylation.
The synthetic route may involve:
The molecular structure of SS-208 features an isoxazole core with hydroxamate functionality, which is essential for its interaction with the zinc ion in the active site of HDAC6. The compound's structure allows it to bind effectively to the enzyme, inhibiting its activity.
Key structural data include:
SS-208 primarily participates in reactions that involve binding to the active site of HDAC6. The hydroxamate group forms a bidentate coordination with the zinc ion within the enzyme's active site, which is critical for its inhibitory action.
The binding mechanism involves:
The mechanism by which SS-208 exerts its effects involves several steps:
Research has demonstrated that SS-208 can induce apoptosis in cancer cells and enhance antitumor immunity in syngeneic melanoma mouse models, highlighting its potential as an anticancer agent .
SS-208 is characterized by:
Key chemical properties include:
Relevant analyses confirm that SS-208 maintains high purity levels and structural integrity during storage and handling .
SS-208 has been investigated for various applications, particularly in cancer research. Its ability to selectively inhibit HDAC6 makes it a candidate for:
Ongoing studies aim to further elucidate its therapeutic potential and optimize its use in clinical settings .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: